molecular formula C25H18N2O B11645465 1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one

1'-Benzyl-1',2'-dihydro-[2,3'-biquinolin]-2'-one

Cat. No.: B11645465
M. Wt: 362.4 g/mol
InChI Key: CKUBYUCLJVPMLX-UHFFFAOYSA-N
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Description

1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a benzyl group attached to a dihydro-biquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, hydrogenated biquinolines, and various functionalized derivatives .

Scientific Research Applications

1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1’-Benzyl-1’,4’-dihydro-[2,3’-biquinolin]-2’-one
  • 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-4’-one
  • 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-3’-one

Comparison: Compared to its similar compounds, 1’-Benzyl-1’,2’-dihydro-[2,3’-biquinolin]-2’-one exhibits unique properties due to its specific structural configurationFor instance, the position of the benzyl group and the degree of hydrogenation can significantly influence the compound’s chemical behavior and interaction with biological targets .

Properties

Molecular Formula

C25H18N2O

Molecular Weight

362.4 g/mol

IUPAC Name

1-benzyl-3-quinolin-2-ylquinolin-2-one

InChI

InChI=1S/C25H18N2O/c28-25-21(23-15-14-19-10-4-6-12-22(19)26-23)16-20-11-5-7-13-24(20)27(25)17-18-8-2-1-3-9-18/h1-16H,17H2

InChI Key

CKUBYUCLJVPMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C(C2=O)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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